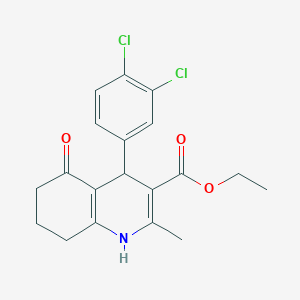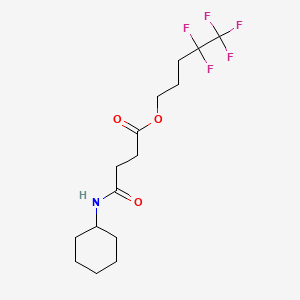![molecular formula C20H28N2O3 B5191070 N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5191070.png)
N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA analogs. It was first synthesized by a team of researchers at the University of Kentucky in 2005. Since then, it has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide works by increasing the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters. By increasing GABA activity, this compound can reduce the activity of other neurotransmitters that are involved in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase GABA activity in the brain, reduce the activity of other neurotransmitters, and reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide is that it is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to be effective in reducing drug-seeking behavior in animal models of addiction. However, one of the limitations of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide. One area of research is in the development of new drugs based on this compound that are more effective and have fewer side effects. Another area of research is in the study of the safety and efficacy of this compound in humans. Finally, there is a need for more research on the mechanisms of action of this compound and its effects on different neurotransmitter systems in the brain.
Synthesemethoden
N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide is synthesized through a multi-step process involving the reaction of several chemical reagents. The synthesis starts with the reaction of 2-methoxybenzoyl chloride with piperidine to form 1-(2-methoxybenzoyl)-4-piperidinone. This intermediate is then reacted with cyclopropylamine and a reducing agent to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It has also been shown to be effective in reducing the reinforcing effects of cocaine and nicotine.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-5-3-2-4-16(18)14-20(24)22-12-10-15(11-13-22)6-9-19(23)21-17-7-8-17/h2-5,15,17H,6-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIZQKHZCIHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)
![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5191031.png)
![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)
![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)